Cas no 1955548-95-4 (methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride)
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
- 3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride
- methyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride
- 3-Aminomethyl-furan-2-carboxylic acid methyl ester; hydrochloride
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- MDL: MFCD28125483
- Inchi: 1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H
- InChI Key: KVDYUVUTFDYECN-UHFFFAOYSA-N
- SMILES: Cl.O1C=CC(=C1C(=O)OC)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 149
- Topological Polar Surface Area: 65.5
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A863182-1g |
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 1g |
$723.0 | 2024-07-28 | |
| abcr | AB403753-1 g |
3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride |
1955548-95-4 | 1 g |
€551.00 | 2023-07-19 | ||
| abcr | AB403753-5 g |
3-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride |
1955548-95-4 | 5 g |
€1,249.30 | 2023-07-19 | ||
| A2B Chem LLC | AV99919-10g |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 10g |
$3331.00 | 2024-04-20 | |
| A2B Chem LLC | AV99919-50mg |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 50mg |
$212.00 | 2024-04-20 | |
| A2B Chem LLC | AV99919-100mg |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 100mg |
$301.00 | 2024-04-20 | |
| A2B Chem LLC | AV99919-250mg |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 250mg |
$415.00 | 2024-04-20 | |
| A2B Chem LLC | AV99919-500mg |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 500mg |
$634.00 | 2024-04-20 | |
| A2B Chem LLC | AV99919-1g |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 1g |
$802.00 | 2024-04-20 | |
| A2B Chem LLC | AV99919-2.5g |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride |
1955548-95-4 | 95% | 2.5g |
$1539.00 | 2024-04-20 |
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride Suppliers
methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
Comprehensive Overview of Methyl 3-(Aminomethyl)Furan-2-Carboxylate Hydrochloride (CAS 1955548-95-4)
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS 1955548-95-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a furan derivative, it serves as a versatile building block in synthetic chemistry, particularly in the development of bioactive molecules. The compound's carboxylate ester and aminomethyl functional groups make it valuable for peptide coupling, heterocyclic synthesis, and drug intermediate applications.
Recent studies highlight the growing demand for furan-based compounds in medicinal chemistry, driven by their potential in targeting metabolic disorders and inflammatory pathways. Researchers are particularly interested in how methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride can be modified to enhance bioavailability or serve as a precursor for small-molecule APIs. Its hydrochloride salt form improves solubility, a critical factor in formulation development—a topic frequently searched in pharma R&D forums and AI-driven drug discovery platforms.
The synthesis of CAS 1955548-95-4 typically involves multistep organic reactions, including esterification and reductive amination, with yields optimized through green chemistry principles. This aligns with the industry's focus on sustainable synthesis, a trending topic in ACS publications and patent filings. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), meeting standards for GMP-grade intermediates.
In material science, this compound's furan core exhibits potential for biodegradable polymer modifications, addressing the surge in searches for eco-friendly materials. Its thermal stability (decomposition >200°C) makes it suitable for high-temperature applications, while its hydrogen-bonding capacity enables use in supramolecular chemistry—an area explored in recent Nature Chemistry articles.
Regulatory databases list CAS 1955548-95-4 as compliant with REACH and FDA IIG guidelines, though users should verify specific compliance status for their applications. Storage recommendations emphasize protection from moisture and light sensitivity, common concerns noted in chemical handling FAQs. The compound's safety data sheet (SDS) provides detailed risk phrases and PPE requirements.
Market analyses indicate rising procurement of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride by contract research organizations (CROs) and generic drug manufacturers. Patent landscapes reveal its inclusion in cancer immunotherapy and antiviral agent formulations—hot topics in biotech investment circles. Suppliers often highlight its batch-to-batch consistency and scalable production capabilities in B2B chemical platforms.
For analytical purposes, the compound's UV-Vis spectrum (λmax 265 nm) facilitates QC monitoring, while its crystalline properties enable X-ray diffraction studies. These features cater to the increasing demand for structure-activity relationship (SAR) data in computational chemistry workflows—a frequent subject in AI-assisted molecular design queries.
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